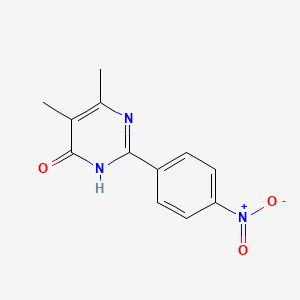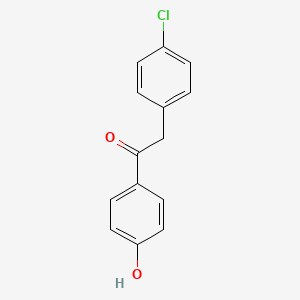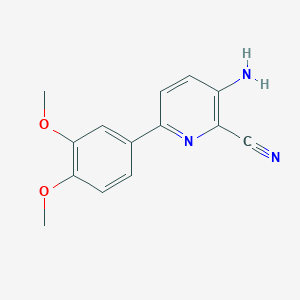![molecular formula C14H14O2 B8582457 4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol](/img/structure/B8582457.png)
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol
Descripción general
Descripción
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol is an organic compound characterized by the presence of two hydroxy-1-butynyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromo-2-fluorobenzene with 4-hydroxy-1-butyne under specific conditions. The reaction typically requires a palladium catalyst and a base such as triethylamine in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxy-1-butynyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The benzene ring provides a stable aromatic framework that can undergo various chemical modifications, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol is unique due to the presence of hydroxy-1-butynyl groups, which impart distinct chemical and physical properties compared to other dihydroxybenzenes. These groups enhance the compound’s reactivity and potential for forming various derivatives, making it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-[4-(4-hydroxybut-1-ynyl)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C14H14O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-10,15-16H,3-4,11-12H2 |
Clave InChI |
UAVWARVMTGUXDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CCCO)C#CCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate](/img/structure/B8582374.png)

![2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid](/img/structure/B8582383.png)
![2-Chloro-1-[3-(ethyldisulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene](/img/structure/B8582391.png)










